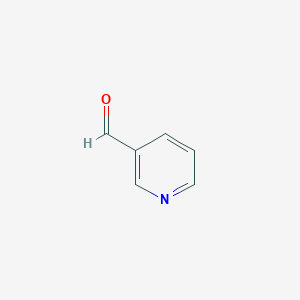

3-Pyridinecarboxaldehyde

Vue d'ensemble

Description

3-Pyridinecarboxaldehyde (CAS 100-70-9), also known as pyridine-3-carboxaldehyde, is a heteroaromatic aldehyde featuring a pyridine ring with a formyl group at the meta position relative to the nitrogen atom. It is a versatile intermediate in organic synthesis, pharmaceuticals, and materials science. Its electron-deficient pyridine ring and reactive aldehyde group enable participation in diverse reactions, including condensations, coordination chemistry, and heterocycle formation . The compound is widely used in the synthesis of ligands, pharmaceuticals (e.g., antitumor agents), and functional materials such as supramolecular porphyrin nanostructures . Its biological relevance is highlighted by its role as an electroantennographically active compound in honey bee pollination behavior .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Pyridinecarboxaldehyde can be synthesized through several methods. One common method involves the catalytic reduction of 3-cyanopyridine under hydrogen in the presence of Raney-nickel . Another method includes the reaction of nicotinaldehyde with aminocrotonoates in the presence of p-toluenesulfonic acid at room temperature .

Industrial Production Methods: In industrial settings, nicotinaldehyde is often produced through the catalytic reduction method due to its efficiency and scalability. The process involves the use of hydrogen gas and Raney-nickel as a catalyst to reduce 3-cyanopyridine to nicotinaldehyde .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to nicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 3-pyridinemethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Major Products:

Oxidation: Nicotinic acid

Reduction: 3-Pyridinemethanol

Substitution: Various substituted pyridine derivatives

Applications De Recherche Scientifique

Chemical Synthesis

3-Pyridinecarboxaldehyde is an essential building block in organic synthesis. It is frequently used to synthesize various heterocyclic compounds and Schiff bases due to its reactive aldehyde group.

Table 1: Common Reactions Involving this compound

Research has shown that this compound and its derivatives exhibit significant biological activities, including antibacterial and anticancer properties.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of copper complexes derived from this compound on human cancer cell lines. The results indicated that certain derivatives demonstrated enhanced cytotoxicity compared to the parent compound, suggesting potential for drug development .

Material Science and Nonlinear Optics

This compound has been explored for its optical properties, particularly in nonlinear optics. Computational studies have predicted its suitability for applications in this field due to its high first hyperpolarizability.

Table 2: Optical Properties of this compound

Coordination Chemistry

The ability of this compound to form coordination complexes with metals has been extensively studied. These complexes exhibit interesting properties that can be harnessed for catalytic processes.

Case Study: Zinc Complexes

The synthesis and characterization of zinc(II) complexes with N’-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone revealed their potential as catalysts in biochemical systems . The coordination mode was confirmed through X-ray crystallography.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety of chemical compounds used in pharmaceuticals. Studies on the toxicity profile of derivatives of this compound have classified them as non-toxic or slightly toxic, indicating their potential for safe use in drug development .

Table 3: Toxicity Classification of Pyridine Derivatives

Mécanisme D'action

3-Pyridinecarboxaldehyde exerts its effects primarily through its role as a precursor in NAD biosynthesis. In leukemia cells, it helps replenish NAD levels, which are crucial for cellular metabolism and energy production. This process involves the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and occurs via the Preiss-Handler pathway . By maintaining NAD levels, nicotinaldehyde helps prevent oxidative stress, mitochondrial dysfunction, and ATP depletion in cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

3-Pyridinecarboxaldehyde belongs to a family of pyridinecarboxaldehyde isomers, including 2-pyridinecarboxaldehyde (aldehyde group ortho to N) and 4-pyridinecarboxaldehyde (aldehyde group para to N). Key structural differences include:

- Electronic Effects : The nitrogen atom in the pyridine ring exerts electron-withdrawing effects, modulating the electrophilicity of the aldehyde group. In the 2-isomer, the aldehyde is adjacent to the N atom, leading to stronger inductive effects and steric hindrance. The 3- and 4-isomers experience reduced direct electronic perturbation, with resonance effects differing between meta and para positions .

- The 3- and 4-isomers offer more accessible aldehyde groups for nucleophilic attacks .

Physical and Chemical Properties

Data Tables

Table 2: Electronic and Steric Effects on Reactivity

| Isomer | Electronic Effect | Steric Hindrance | Preferred Reactions |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Strong inductive effect from adjacent N atom | High (due to proximity to N) | Limited to less hindered reactions |

| This compound | Moderate resonance/inductive effects | Low | Condensations, coordination |

| 4-Pyridinecarboxaldehyde | Resonance stabilization of aldehyde group | Low | Symmetric self-assembly reactions |

Activité Biologique

3-Pyridinecarboxaldehyde, also known as pyridine-3-carbaldehyde, is an organic compound with significant biological activity. This article explores its various biological effects, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound has the molecular formula C6H5NO and a molecular weight of approximately 111.11 g/mol. It features a pyridine ring with an aldehyde functional group at the 3-position, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : This compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Nematicidal Effects : Research indicates that this compound has nematicidal activity, effectively inducing mortality in nematodes. This is attributed to its ability to interact with biological nucleophiles, leading to cellular damage and death of the parasites .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may help in mitigating oxidative stress in biological systems. This property is essential for potential therapeutic applications in diseases associated with oxidative damage.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : It has been shown to affect enzyme activity related to metabolic pathways, particularly those involving aldehyde dehydrogenases. For instance, it interacts with coenzyme A-linked aldehyde dehydrogenase from E. coli, influencing its kinetic properties .

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting normal genetic processes. This mechanism contributes to its cytotoxicity against certain cell lines .

- Nucleophilic Addition Reactions : The carbonyl group in this compound facilitates nucleophilic addition reactions with thiols and amines, forming stable adducts that can interfere with cellular functions .

Case Studies

- Nematicidal Activity : In a study examining the effects of various heteroaromatic aldehydes on nematodes, this compound was found to induce mortality in juvenile nematodes at concentrations as low as 50 µg/ml. The mechanism involved the alkylation of essential enzymes within the nematode's physiology, leading to paralysis and death .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against several pathogens. Results indicated that it significantly inhibited bacterial growth in vitro, suggesting its potential as a natural preservative or therapeutic agent .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-pyridinecarboxaldehyde?

- Synthesis : The compound is typically synthesized via oxidation of 3-picoline or through formylation reactions. Column chromatography on silica gel is commonly used for purification, yielding ~43% isolated yield after optimization .

- Characterization : Use NMR (CDCl, 400 MHz: δ 7.19 (dd), 7.77–7.79 (m), 9.93 (s)) and NMR (CDCl, 100 MHz: δ 123.4, 130.7, 135.1, 151.2, 153.9, 190.3 ppm) to confirm structure. Cross-reference with literature data for validation .

Q. How can this compound be used as an external standard in analytical chemistry?

- In GC-MS, it serves as a surrogate for structurally similar aldehydes (e.g., 6-chloronicotinic aldehyde) when analytical standards are unavailable. Assign response factors based on analogous functional groups, ensuring calibration curves account for variability (e.g., 82% recovery with 23% CV reported for related compounds) .

Q. What mass spectral features distinguish this compound?

- The base peak (m/z 107) corresponds to the molecular ion [M] due to cleavage of the aldehyde group. Fragmentation patterns include losses of CO (m/z 79) and HCN (m/z 80). Normalize intensities to the base peak for comparative analysis .

Advanced Research Questions

Q. How do hydration and protonation equilibria of this compound affect kinetic studies?

- Hydration (aldehyde → geminal diol) and protonation are pH-dependent. At high HCl concentrations (>2 M), rapid reaction kinetics may exceed the resolution of stopped-flow techniques, leading to unreliable rate constants. Use extrapolation to zero acetic acid concentration or buffer dilution to mitigate artifacts .

Q. What strategies resolve contradictions in reported rate constants for this compound reactions?

- Discrepancies arise from differing experimental conditions (e.g., buffer composition, ionic strength). Reconcile data by normalizing to standardized conditions (e.g., 25°C, 0.25 M NaCl) and validating assumptions (e.g., negligible hydroxide ion catalysis in protonated substrate hydration) .

Q. How does EPR spectroscopy elucidate the coordination environment of this compound in metal complexes?

- For Cu(II) complexes, EPR reveals hyperfine splitting from Cu (I = 3/2) and ligand interactions. Simulate spectra using orthorhombic spin-Hamiltonians to quantify g-tensor anisotropy (e.g., g, g, g) and confirm square-planar geometry via DFT-optimized structures .

Q. What computational methods validate NMR assignments for paramagnetic this compound complexes?

- Combine hybrid DFT (e.g., PBE0-D3 functional) with relativistic corrections for Cu(II) complexes. Optimize geometry using LANL2DZ/6-31++G basis sets, then calculate chemical shifts via gauge-including atomic orbitals (GIAO). Cross-validate with experimental - HMQC spectra .

Q. How does this compound participate in organometallic insertion reactions?

- In Bi–N bond insertion reactions, the aldehyde group selectively coordinates to electrophilic metal centers (e.g., bismuth). Monitor reactivity via NMR (aldehyde proton disappearance at δ 9.93) and NMR (new carbonyl resonance at δ 89.23 ppm) .

Q. Methodological Notes

- Kinetic Analysis : Use pseudo-first-order conditions and Arrhenius plots to extract activation parameters. Account for solvent effects (e.g., methanol vs. toluene) on reaction pathways .

- Spectroscopic Validation : Pair experimental EPR/NMR with multi-reference CASSCF calculations for open-shell systems to avoid over-reliance on single-determinant DFT .

- Data Reproducibility : Archive raw spectral data (e.g., FIDs for NMR, hyperfine coupling matrices for EPR) to facilitate cross-lab comparisons .

Propriétés

IUPAC Name |

pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUKDFHGGYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022044 | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

500-22-1 | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840R4IDQ1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.